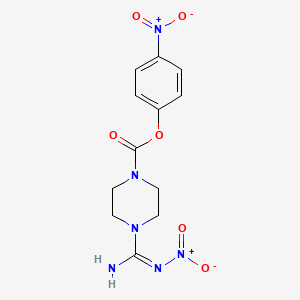![molecular formula C26H23N5O3S B11533415 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311797-47-4](/img/structure/B11533415.png)
2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused hexahydroquinoline and thiophene ring system.
- Its chemical formula is C24H17N5O2S.
- The structure consists of a quinoline core with a cyano group at position 3, a nitrophenyl group at position 4, and an amino group at position 2 of the thiophene ring.
- It exhibits interesting biological properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, nitration, and cyano group introduction.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but common reagents include thiophene derivatives, quinoline precursors, and nitrating agents.
Industrial Production: While industrial-scale production details are proprietary, laboratory-scale synthesis provides a foundation for larger-scale processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Nitric acid (for nitration), cyanide sources (for cyano group introduction), and reducing agents (for reduction).
Major Products: Nitro and cyano-substituted derivatives, as well as reduced forms, are significant products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or as intermediates for other compounds.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its fused hexahydroquinoline-thiophene system sets it apart.
Similar Compounds: Related heterocycles include other quinolines, thiophenes, and their derivatives.
Properties
CAS No. |
311797-47-4 |
|---|---|
Molecular Formula |
C26H23N5O3S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H23N5O3S/c27-13-18-17-8-2-1-3-11-22(17)35-26(18)30-20-9-5-10-21(32)24(20)23(19(14-28)25(30)29)15-6-4-7-16(12-15)31(33)34/h4,6-7,12,23H,1-3,5,8-11,29H2 |
InChI Key |
AOVFDBSBBKQIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B11533337.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide](/img/structure/B11533342.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11533348.png)
![2-(4-chloropyridin-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11533354.png)
![4-Chloro-2-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11533359.png)
![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11533362.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11533376.png)
![4-[(Z)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11533378.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11533385.png)
![N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11533402.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-nitroaniline](/img/structure/B11533404.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11533408.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11533423.png)

